REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:11]2[CH:12]=[CH:13][N:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1)=[O:5])[CH3:2].[Cl:15][C:16]([Cl:21])([Cl:20])[C:17](Cl)=[O:18]>CN(C)C1C=CN=CC=1>[CH2:1]([O:3][C:4]([C:6]1[N:11]2[C:12]([C:17](=[O:18])[C:16]([Cl:21])([Cl:20])[Cl:15])=[CH:13][N:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1)=[O:5])[CH3:2]
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Name
|
|
Quantity
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25.22 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C1=CC=CC=2N1C=CN2
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Name
|
|
Quantity
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72.33 g
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Type
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reactant
|
Smiles
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ClC(C(=O)Cl)(Cl)Cl
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Name
|
|
Quantity
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48.6 g
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Type
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catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated for 63 hours
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Duration
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63 h
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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WASH
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Details
|
the reaction mixture was washed with an aqueous solution of sodium hydrogencarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
|
The solvent was distilled off
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Type
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CUSTOM
|
Details
|
the residue was purified by column chromatography (eluent: ethyl acetate/n-hexane=1:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=CC=2N1C(=CN2)C(C(Cl)(Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g | |
YIELD: PERCENTYIELD | 77.4% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |